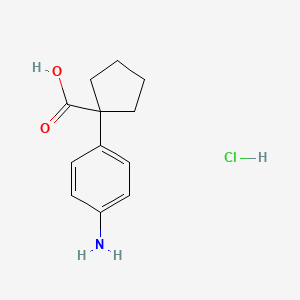
1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.7 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride typically involves the reaction of 4-nitrophenylcyclopentane-1-carboxylic acid with a reducing agent to convert the nitro group to an amino group. This is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of lithium copper chloride (Li2CuCl4) as a catalyst and a nitrochlorobenzene-zinc reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amino compound.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
類似化合物との比較
Similar Compounds
- 1-(4-Aminophenyl)cyclopentane-1-carboxylic acid
- 1-(4-Aminophenyl)cyclopentane-1-carbonitrile
- 1-(4-Aminophenyl)cyclopentane-1-carboxamide
Uniqueness
1-(4-Aminophenyl)cyclopentane-1-carboxylicacidhydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
1-(4-aminophenyl)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12;/h3-6H,1-2,7-8,13H2,(H,14,15);1H |
InChIキー |
VZTSYRAWTHBAOZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=C(C=C2)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


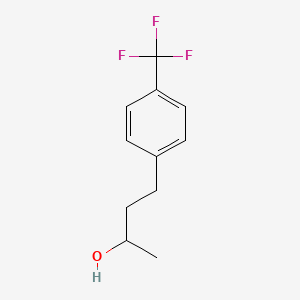
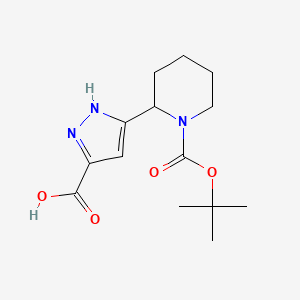
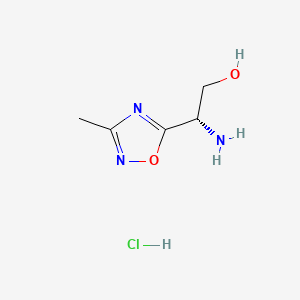
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
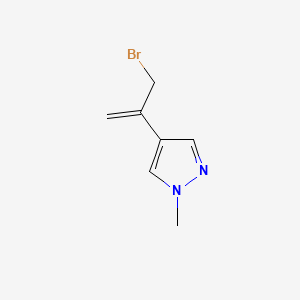
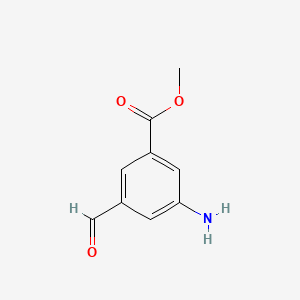
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

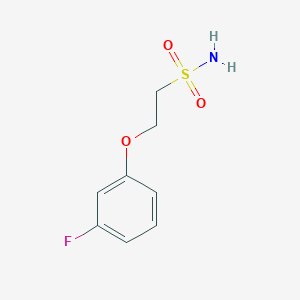
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
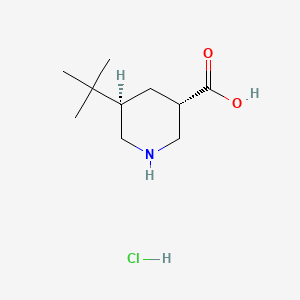
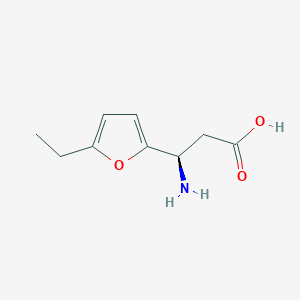
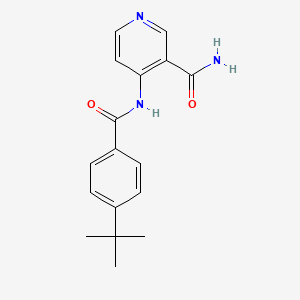
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
